molecular formula C10H8O2S B2809432 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid CAS No. 53918-34-6

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Cat. No. B2809432
CAS RN: 53918-34-6
M. Wt: 192.23
InChI Key: QCLWCSQPKMQSOU-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is a chemical compound with the molecular formula C10H8O2S . It has a molecular weight of 192.24 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is 1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is used as a reactant in the preparation and herbicidal efficacy of racemic and homochiral diacyl derivatives of propylene diamine .


Physical And Chemical Properties Analysis

The melting point of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is 127-129 °C . The predicted boiling point is 318.2±27.0 °C , and the predicted density is 1.28±0.1 g/cm3 . The predicted pKa value is 3.43±0.36 .

Scientific Research Applications

Chemical Synthesis and Derivatives

A variety of chemical synthesis methods and derivative compounds involving 2-(prop-2-yn-1-ylsulfanyl)benzoic acid have been explored. These include the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives, which have potential biological activity. The reaction process involves nucleophilic substitution and oxidation to achieve the desired derivatives, suggesting the compound's role in creating biologically active molecules (Abbas, 2015). Additionally, the synthesis of (1H-pyrrol-2-ylsulfanyl)alkanoic acids demonstrates the compound's utility in generating novel organic molecules through reactions involving thiourea, iodine, and halogen-substituted alkanoic acids (Rudyakova et al., 2008).

Catalysis and Material Science

The compound's utility extends to catalysis and material science, where it's used in the synthesis of coordination polymers and as a ligand in metal complexes. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were synthesized, highlighting the compound's role in developing materials with potential photophysical properties (Sivakumar et al., 2011). This showcases the application of such compounds in the design of new materials with desirable optical characteristics.

Environmental and Biological Studies

Benzoic acid and its derivatives, including 2-(prop-2-yn-1-ylsulfanyl)benzoic acid, are studied for their occurrence in natural environments and potential biological activities. A critical review on benzoic acid derivatives discusses their natural occurrence, uses, and public health concerns due to their widespread presence in foods and the environment (del Olmo et al., 2017). This highlights the importance of understanding the environmental impact and biological effects of such compounds.

Pharmaceutical Research

The compound's derivatives have been investigated for their potential antimicrobial and cytotoxic activities, demonstrating the relevance of 2-(prop-2-yn-1-ylsulfanyl)benzoic acid in pharmaceutical research. Synthesis of 2-Mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents showcases the compound's utility in creating bioactive molecules for therapeutic applications (Devi et al., 2022).

Safety and Hazards

The safety information for 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid includes several hazard codes: H302, H312, and H332 . These codes indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-prop-2-ynylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWCSQPKMQSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To thiosalicylic acid (77 g) slurried in methyl ethyl ketone (500 ml) was added 1 equivalent of K2CO3 followed by 3-bromopropyne (1 equivalent). The reaction mixture was stirred for 3 hours and then poured into 1N HCl and the solids filtered and then vacuum dried to afford the subtitle compound.
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Synthesis routes and methods II

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